Furan-2-yl(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone
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Description
Furan-2-yl(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone, also known as FDM, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. FDM belongs to the class of compounds known as diazepanes, which are characterized by a seven-membered ring structure containing two nitrogen atoms.
Scientific Research Applications
Synthesis and Chemical Reactions
From Tetrahydroindole to Furan-2-one Derivatives : Sobenina et al. (2011) describe a method where ethyl 3-(4,5,6,7-tetrahydroindol-2-yl)propynoate, when treated with dichlorodicyanobenzoquinone (DDQ) in methanol, affords furan-2-one derivatives. This reaction is notable for its yield of furan-2-one–4,5,6,7-tetrahydroindole–cyclobutene sequence in a 52% yield, indicating a potential route for the synthesis of compounds structurally related to Furan-2-yl(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone (Sobenina et al., 2011).
Catalytic Reduction of Biomass-Derived Furanic Compounds : Nakagawa et al. (2013) explored the reduction of furfural and 5-hydroxymethylfurfural (HMF), two important furanic compounds derived from biomass. Their work on heterogeneous catalysis highlights a pathway for the conversion of oxygen-rich compounds, potentially relevant to synthesizing furan-2-yl derivatives (Nakagawa, Tamura, & Tomishige, 2013).
Aza-Piancatelli Rearrangement for Cyclopentenones : The research by Reddy et al. (2012) on the aza-Piancatelli rearrangement demonstrates a high-efficiency method for synthesizing trans-4,5-disubstituted cyclopentenone derivatives from furan-2-yl(phenyl)methanol, indicating the versatility of furan derivatives in chemical synthesis (Reddy et al., 2012).
Potential Applications and Properties
Biomass-derived Solvent Applications : 2-Methyltetrahydrofuran (2-MeTHF) derived from renewable resources like furfural or levulinic acid, as discussed by Pace et al. (2012), serves as a promising alternative solvent in the search for environmentally benign synthesis strategies. Its properties make it suitable for various syntheses, highlighting the potential of furan derivatives in sustainable chemistry (Pace et al., 2012).
properties
IUPAC Name |
furan-2-yl-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c17-14(13-3-1-9-19-13)16-6-2-5-15(7-8-16)12-4-10-18-11-12/h1,3,9,12H,2,4-8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WORMEJHGLBGXSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2=CC=CO2)C3CCOC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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